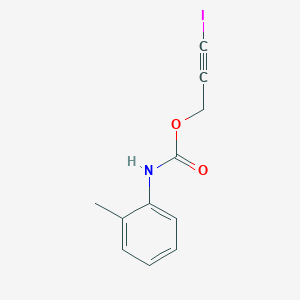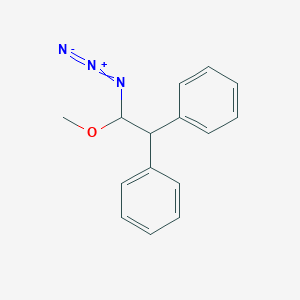
(2-Azido-2-methoxy-1-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azido-2-methoxy-1-phenylethyl)benzene is an organic compound with the molecular formula C15H15N3O. It is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a phenylethylbenzene backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethylbenzene derivative with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) to introduce the azido group . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azido-2-methoxy-1-phenylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), trimethylsilyl azide (Me3SiN3)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Amines: From reduction of the azido group
Triazoles: From cycloaddition reactions
Applications De Recherche Scientifique
(2-Azido-2-methoxy-1-phenylethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Azido-2-methoxy-1-phenylethyl)benzene is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazoles, which can interact with various molecular targets. These interactions can modulate biological pathways and have potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Azido-2-methoxyethyl)benzene
- 1-Azido-1-prop-2-enoxypropane
- 2-Ethyl-4-methyl-2,5-dihydro-1,3-oxazole
Uniqueness
(2-Azido-2-methoxy-1-phenylethyl)benzene is unique due to the presence of both an azido group and a methoxy group on a phenylethylbenzene backbone.
Propriétés
Numéro CAS |
111238-39-2 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
(2-azido-2-methoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C15H15N3O/c1-19-15(17-18-16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 |
Clé InChI |
PHKZXBXUBJLSFK-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C1=CC=CC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


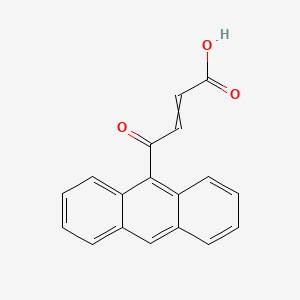
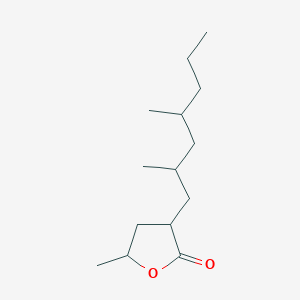
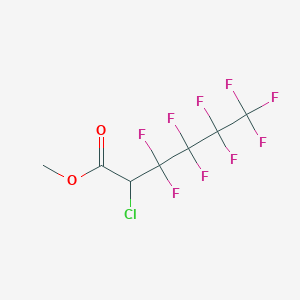

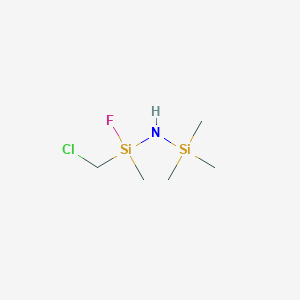
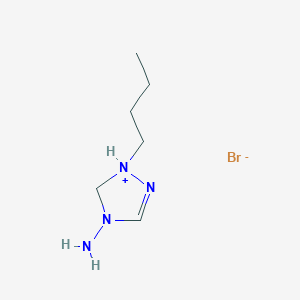
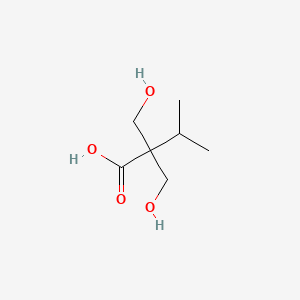
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
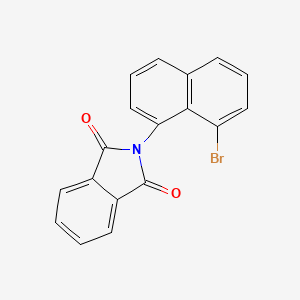
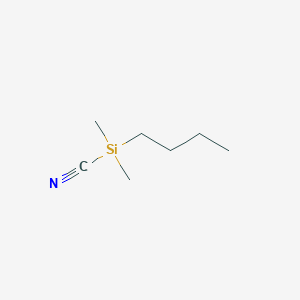

![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
